molecular formula C20H20I3NO6 B3101883 Boc-3,5,3'-triiodo-L-thyronine CAS No. 140396-69-6

Boc-3,5,3'-triiodo-L-thyronine

Cat. No.: B3101883
CAS No.: 140396-69-6
M. Wt: 751.1 g/mol
InChI Key: RHPREXVEYLGBHT-HNNXBMFYSA-N
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Description

It is a metabolite of thyroxine and plays a crucial role in regulating various physiological processes, including metabolism, growth, and development. This compound is known for its ability to bind to thyroid hormone receptors, thereby influencing gene expression and metabolic activities .

Biochemical Analysis

Biochemical Properties

Boc-3,5,3’-triiodo-L-thyronine interacts with various enzymes, proteins, and other biomolecules. It stimulates the metabolic breakdown of glucose, fats, and proteins by enhancing the levels of numerous metabolic enzymes such as hexokinase, liver glucose 6-phosphatase as well as mitochondrial enzymes for oxidative phosphorylation .

Cellular Effects

Boc-3,5,3’-triiodo-L-thyronine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boc-3,5,3’-triiodo-L-thyronine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Boc-3,5,3’-triiodo-L-thyronine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Boc-3,5,3’-triiodo-L-thyronine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Boc-3,5,3’-triiodo-L-thyronine is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Boc-3,5,3’-triiodo-L-thyronine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Boc-3,5,3’-triiodo-L-thyronine and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5,3’-triiodo-L-thyronine involves the iodination of L-tyrosine derivatives. One common method includes the use of iodine and iodinating agents under controlled conditions to achieve the desired iodination at specific positions on the aromatic ring . The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of Boc-3,5,3’-triiodo-L-thyronine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions

Boc-3,5,3’-triiodo-L-thyronine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of deiodinated derivatives.

    Reduction: Reduction reactions can convert the compound into less iodinated forms.

    Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives of Boc-3,5,3’-triiodo-L-thyronine, which can have different biological activities and applications.

Scientific Research Applications

Boc-3,5,3’-triiodo-L-thyronine has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for studying thyroid hormones and their derivatives.

    Biology: The compound is used in cell culture studies to investigate its effects on cell differentiation and metabolism.

    Medicine: It is used in research related to thyroid disorders, including hypothyroidism and hyperthyroidism.

    Industry: The compound is utilized in the production of diagnostic kits and assays for thyroid function testing.

Comparison with Similar Compounds

Similar Compounds

    Thyroxine (T4): A precursor to Boc-3,5,3’-triiodo-L-thyronine, it has four iodine atoms and is less biologically active.

    3,5-diiodo-L-thyronine: A derivative with two iodine atoms, it has different metabolic effects compared to Boc-3,5,3’-triiodo-L-thyronine.

Uniqueness

Boc-3,5,3’-triiodo-L-thyronine is unique due to its high affinity for thyroid hormone receptors and its potent biological activity. It is more active than thyroxine and has specific effects on gene expression and metabolic regulation.

Properties

IUPAC Name

(2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPREXVEYLGBHT-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20I3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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